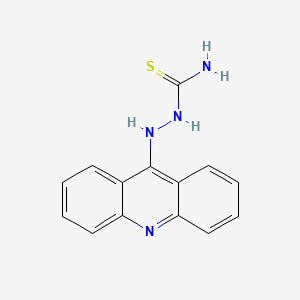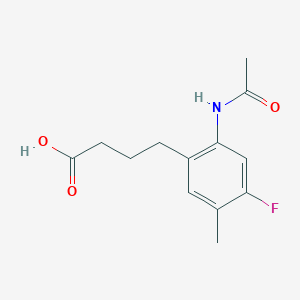![molecular formula C24H19ClN2OS B8806074 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 5325-06-4](/img/structure/B8806074.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 2-chloro-benzyl group attached to the thiazole ring, along with a 2,2-diphenyl-acetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2-Chloro-benzyl Group: The 2-chloro-benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl chloride.
Attachment of the 2,2-Diphenyl-acetamide Moiety: This step involves the acylation of the thiazole derivative with 2,2-diphenyl-acetic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2-chloro-benzyl position, where nucleophiles can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds with the help of palladium catalysts.
Applications De Recherche Scientifique
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known anticancer properties of thiazole derivatives.
Mécanisme D'action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
5325-06-4 |
|---|---|
Formule moléculaire |
C24H19ClN2OS |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H19ClN2OS/c25-21-14-8-7-13-19(21)15-20-16-26-24(29-20)27-23(28)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,22H,15H2,(H,26,27,28) |
Clé InChI |
PCCRSEBWEGGETI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8806009.png)





![methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate](/img/structure/B8806048.png)





